![molecular formula C16H18KN3O4S B12299849 Potassium;6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B12299849.png)
Potassium;6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium;6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[32It belongs to the β-lactam class of antibiotics and is effective against a broad spectrum of Gram-positive bacteria . This compound is known for its ability to inhibit bacterial cell wall synthesis, making it a crucial drug in the treatment of various bacterial infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
Penicillin G potassium is synthesized through a series of chemical reactions starting from 6-aminopenicillanic acid. The synthesis involves the acylation of 6-aminopenicillanic acid with phenylacetyl chloride in the presence of a base such as potassium carbonate . The reaction is typically carried out in an aqueous medium at a controlled temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of Penicillin G potassium involves fermentation processes using Penicillium chrysogenum strains. The fermentation broth is then subjected to extraction and purification processes to isolate the desired antibiotic . The final product is obtained by crystallization and drying, ensuring it meets the required potency and purity standards .
Chemical Reactions Analysis
Types of Reactions
Penicillin G potassium undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, Penicillin G potassium can hydrolyze to form penicilloic acid.
Oxidation: It can be oxidized to form penicilloic acid derivatives.
Substitution: The β-lactam ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically occurs in aqueous solutions, especially under acidic or basic conditions.
Oxidation: Requires oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Involves nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Penicilloic acid: Formed through hydrolysis or oxidation.
Penicilloic acid derivatives: Formed through further oxidation.
Scientific Research Applications
Penicillin G potassium has a wide range of applications in scientific research:
Chemistry: Used as a standard antibiotic in various chemical assays.
Biology: Employed in cell culture studies to prevent bacterial contamination.
Medicine: Used to study bacterial resistance mechanisms and develop new antibiotics.
Industry: Applied in the production of animal feed additives to promote growth and prevent infections.
Mechanism of Action
Penicillin G potassium exerts its effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains . This leads to the weakening of the cell wall and ultimately causes bacterial cell lysis and death . The primary molecular targets are the PBPs, which are essential for cell wall synthesis .
Comparison with Similar Compounds
Penicillin G potassium is unique among β-lactam antibiotics due to its high efficacy against Gram-positive bacteria and its stability in aqueous solutions . Similar compounds include:
Penicillin V potassium: More stable in acidic conditions but less potent than Penicillin G potassium.
Ampicillin: Broader spectrum of activity but less effective against certain Gram-positive bacteria.
Amoxicillin: Similar spectrum to Ampicillin but with better oral absorption.
Penicillin G potassium stands out due to its specific activity profile and its role as a standard antibiotic in various applications .
Properties
Molecular Formula |
C16H18KN3O4S |
|---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
potassium;6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C16H19N3O4S.K/c1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8;/h3-7,9-11,14H,17H2,1-2H3,(H,18,20)(H,22,23);/q;+1/p-1 |
InChI Key |
JWUWRSHQQLUTRD-UHFFFAOYSA-M |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)[O-])C.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


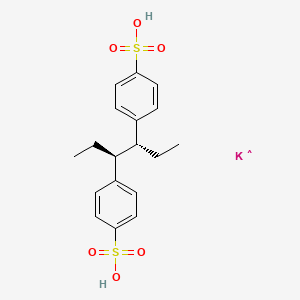
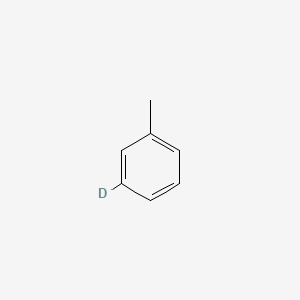
![1-[2-(11-aminoundecanamido)-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide dihydrochloride](/img/structure/B12299782.png)
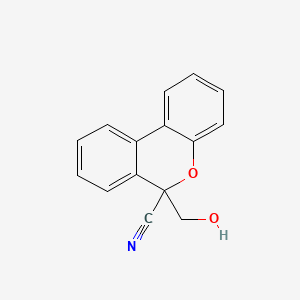
![2-Aminoethyl carbamimidothioate;[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12299784.png)
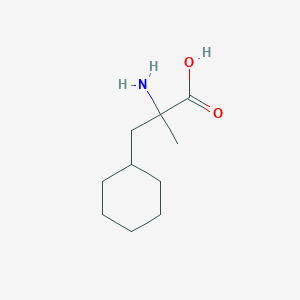

![16-Bromo-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B12299802.png)
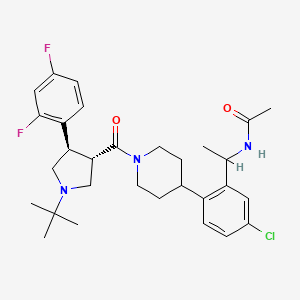
![4-tert-butyl-2-(4-tert-butylbenzene-6-id-1-yl)pyridine;iridium(3+);5-(trifluoromethyl)-2-[5-(trifluoromethyl)pyridin-2-yl]pyridine](/img/structure/B12299806.png)
![14-Methoxy-5-methyl-2-(2-methylpropyl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione](/img/structure/B12299814.png)
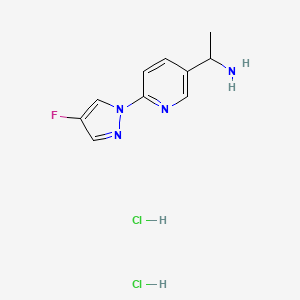
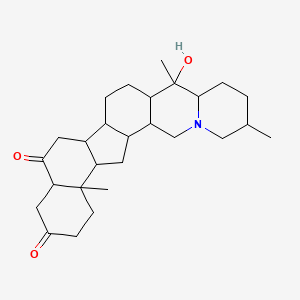
![3-[[1-(4-Aminobutylamino)-4-methyl-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylic acid](/img/structure/B12299838.png)
